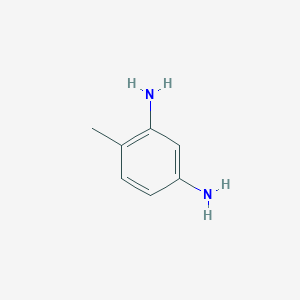
2,4-Diaminotoluene
Cat. No. B122806
Key on ui cas rn:
95-80-7
M. Wt: 122.17 g/mol
InChI Key: VOZKAJLKRJDJLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06781010B1
Procedure details


The di-formamide of 2,4-toluene diamine is prepared by either reaction of the diamine with formic acid, with azeotropic removal of water with refluxing toluene, or by reaction of the diamine with phenyl formate in phenol. As in Example 1 above, the di-formamide (5.46 grams, 0.0307 mole) in phenol (17.50 grams, 0.186 mole) is added dropwise to diphenyl carbonate (26.40 grams, 0.123 mole) and heated to 232° C. at 110 mmHg. IS/GC analysis of the overhead (30.55 grams) and pot material (17.42 grams) shows the recovery of 4.004 grams of free 2,4-TDI and 0.277 grams of 2,4-TDI as phenol carbamate (0.0246 moles total TDI, 79.9% yield, based on di-formamide fed).
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One






[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four



[Compound]
Name
di-formamide
Quantity
5.46 g
Type
reactant
Reaction Step Five



[Compound]
Name
material
Quantity
17.42 g
Type
reactant
Reaction Step Six

Name

Name

Name
Yield
79.9%
Identifiers


|
REACTION_CXSMILES
|
C(O)=O.[CH:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:5].C(=O)(OC1C=CC=CC=1)OC1C=CC=CC=1.[CH3:29][C:30]1[CH:35]=[CH:34][C:33]([N:36]=C=O)=[CH:32][C:31]=1[N:39]=C=O>C1(O)C=CC=CC=1.CC1C=CC(N=C=O)=CC=1N=C=O.C1(C)C=CC=CC=1.O>[C:30]1([CH3:29])[C:31]([NH2:39])=[CH:32][C:33]([NH2:36])=[CH:34][CH:35]=1.[C:4]([O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)(=[O:5])[NH2:36]
|
Inputs


Step One
[Compound]
|
Name
|
diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
4.004 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Step Three
|
Name
|
|
|
Quantity
|
0.277 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC1=C(C=C(C=C1)N=C=O)N=C=O
|
Step Four
[Compound]
|
Name
|
diamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)OC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Five
[Compound]
|
Name
|
di-formamide
|
|
Quantity
|
5.46 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
26.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
17.5 g
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)O
|
Step Six
[Compound]
|
Name
|
material
|
|
Quantity
|
17.42 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
232 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C=1(C(=CC(=CC1)N)N)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(N)(=O)OC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.0246 mol | |
| YIELD: PERCENTYIELD | 79.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
